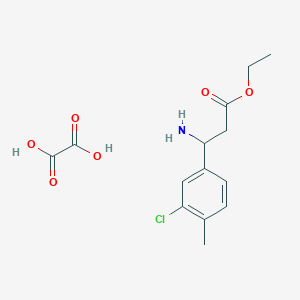
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate is a chemical compound with the molecular formula C14H18ClNO6 and a molecular weight of 331.75 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthetic route includes reduction, esterification, and oxalate formation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the production of various chemical intermediates and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-methylphenyl)propanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-(3-chloro-phenyl)propanoate: Lacks the methyl group, which can influence its chemical properties and applications.
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)butanoate: Has a longer carbon chain, which can alter its physical and chemical characteristics.
These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.
Properties
Molecular Formula |
C14H18ClNO6 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C12H16ClNO2.C2H2O4/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9;3-1(4)2(5)6/h4-6,11H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZVTVHISGNOSZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
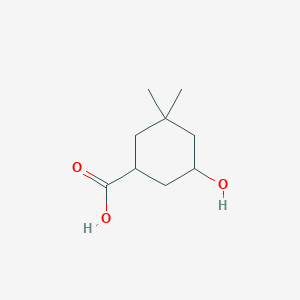
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

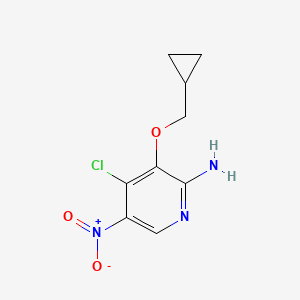
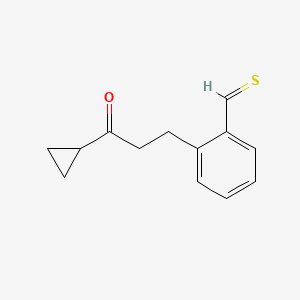
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
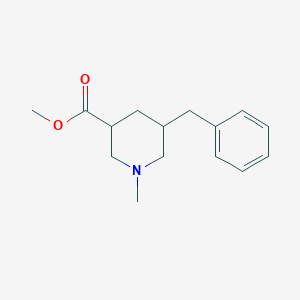
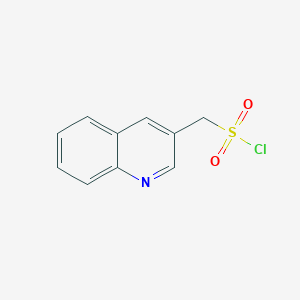
![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
